N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide
Description
N,N-Dimethyl-2,3-dihydro-1H-indole-5-carboxamide is a secondary amine derivative featuring a partially saturated indole core (2,3-dihydroindole) and an N,N-dimethyl carboxamide group at position 3. The compound is of interest in medicinal chemistry due to the versatility of the indole scaffold in modulating biological targets, particularly in neurological and metabolic disorders .
Properties
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(2)11(14)9-3-4-10-8(7-9)5-6-12-10/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCETYGPURKPSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or platinum are used in hydrogenation reactions to convert precursors into the desired indole derivatives .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and sulfonyl chlorides are frequently employed.
Major Products:
Oxidation: Oxindoles.
Reduction: Indolines.
Substitution: Various substituted indoles depending on the reagents used.
Scientific Research Applications
Chemistry: N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of antiviral and anticancer agents .
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
Key structural analogs differ in substituents on the indole ring, alkyl/aryl groups on the carboxamide, and the degree of indole saturation. Notable examples include:
Key Observations :
- Substituents : Chloro and alkyl groups (e.g., pentyl in 11j) enhance lipophilicity and may improve membrane permeability but could reduce solubility. The hydroxymethyl group in 35b introduces polarity, likely improving aqueous solubility .
- Carboxamide Side Chain : The N,N-dimethyl group in the target compound may hinder hydrogen bonding compared to bulkier phenethyl side chains in 11j or 35b, which could enhance receptor binding through extended hydrophobic interactions .
Physicochemical Properties
Insights :
- The target compound’s lower molecular weight and logP suggest favorable pharmacokinetic properties (e.g., oral bioavailability) compared to bulkier analogs like 11j.
- The hydroxymethyl group in 35b reduces logP by ~2.6 units compared to 11j, highlighting the impact of polar substituents .
Biological Activity
N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound exhibits a unique structure characterized by a fused benzene and pyrrole ring, which contributes to its biological properties. It has been studied for its potential roles in pharmacology, particularly in anti-inflammatory and anticancer applications.
Target Interactions
This compound primarily interacts with p38α MAP kinase, an enzyme involved in inflammatory responses. By inhibiting this kinase, the compound reduces the expression of pro-inflammatory cytokines, thereby modulating immune responses and inflammation.
Biochemical Pathways
The compound influences various biochemical pathways through its interactions with enzymes and proteins. Its inhibition of p38α MAP kinase leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. In vitro studies indicate that the compound's effects are sustained over time, providing prolonged protection against inflammation.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown low minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Mycobacterium smegmatis, with some derivatives demonstrating MIC values as low as 0.98 μg/mL against MRSA .
Anticancer Potential
This compound has also been evaluated for its anticancer properties. Studies have reported significant antiproliferative effects against various cancer cell lines. For example, certain derivatives demonstrated preferential suppression of rapidly dividing A549 cells compared to non-tumor fibroblasts .
In Vitro Studies
In laboratory settings, this compound has been shown to inhibit p38α MAP kinase effectively at lower doses without significant adverse effects. This suggests its potential as a therapeutic agent in inflammatory diseases.
Animal Models
Dosage effects have been assessed in animal models where varying concentrations of the compound demonstrated differential impacts on inflammation and tumor growth. Lower doses were effective in reducing inflammatory markers while maintaining safety profiles.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
